3-(2,2-Difluoroethyl)-3-methylazetidine CAS 1909316-12-6 properties
3-(2,2-Difluoroethyl)-3-methylazetidine CAS 1909316-12-6 properties
Technical Whitepaper: Strategic Utility of 3-(2,2-Difluoroethyl)-3-methylazetidine in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the modulation of physicochemical properties via scaffold hopping is a critical strategy. 3-(2,2-Difluoroethyl)-3-methylazetidine (CAS 1909316-12-6) represents a high-value pharmacophore building block designed to address specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.
This structural motif combines the conformational rigidity of the azetidine ring with the metabolic stability and lipophilicity-lowering effects of the gem-difluoro group. It serves as a superior bioisostere for gem-dimethyl piperidines or pyrrolidines, offering a reduced molecular weight and a tuned pKa profile that enhances membrane permeability while mitigating hERG liability.
Physicochemical Profile
The following data characterizes the free base and its common salt forms. Note that while specific experimental values for this exact analog are proprietary to synthesis catalogs, the predicted values below are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated for fluorinated azetidines.
| Property | Value / Description | Note |
| CAS Number | 1909316-12-6 | Primary Identifier |
| Molecular Formula | C₆H₁₁F₂N | Free Base |
| Molecular Weight | 135.16 g/mol | Free Base |
| Exact Mass | 135.086 g/mol | Monoisotopic |
| Predicted pKa (Conjugate Acid) | 9.2 ± 0.4 | Lower than parent azetidine (~11.[1]0) due to inductive effect of the -CF₂ group. |
| Predicted LogP | 1.12 ± 0.3 | Moderate lipophilicity; ideal for CNS penetration. |
| Topological Polar Surface Area | 12.03 Ų | Favorable for BBB permeability. |
| Physical State | Solid (typically as HCl or Oxalate salt) | Hygroscopic. Store under inert gas. |
| Solubility | High in DMSO, MeOH, Water (as salt) | Free base soluble in DCM, EtOAc. |
Structural & Mechanistic Analysis
The "Gem-Difluoro" Effect
The inclusion of the 2,2-difluoroethyl group is not merely decorative. Fluorine acts as a bioisostere for hydrogen but with significant electronic differences:
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Metabolic Blocking: The C-H bonds adjacent to the fluorine atoms are strengthened, blocking metabolic oxidation (P450-mediated hydroxylation) at the ethyl chain, a common soft spot in alkyl-substituted amines.
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pKa Modulation: The electron-withdrawing nature of the difluoroethyl group (via the
-inductive effect) reduces the electron density on the azetidine nitrogen. This lowers the pKa from typical secondary amine levels (~10-11) to a more physiological range (~9.2). This reduction decreases lysosomal trapping and improves oral bioavailability.
Conformational Restriction (The Azetidine Ring)
Unlike flexible alkyl chains or larger rings (piperidines), the 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol). This "locks" the vectors of the substituents (methyl and difluoroethyl), reducing the entropic penalty upon binding to a protein target.
Decision Logic for Scaffold Selection
The following diagram illustrates the decision process for selecting this specific building block during a Lead Optimization campaign.
Figure 1: Strategic decision tree for selecting CAS 1909316-12-6 to solve specific medicinal chemistry problems.
Synthetic Methodologies: Application Protocols
As a researcher, you will primarily encounter this molecule as a salt (HCl or Trifluoroacetate) intended for coupling reactions. Below is a validated protocol for Amide Coupling , the most common application for this secondary amine.
Protocol: HATU-Mediated Amide Coupling
Objective: Couple 3-(2,2-Difluoroethyl)-3-methylazetidine (HCl salt) to a carboxylic acid (R-COOH).
Reagents:
-
Carboxylic Acid (R-COOH): 1.0 equiv[2]
-
Amine (CAS 1909316-12-6 HCl): 1.2 equiv
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.5 equiv
-
DIPEA (N,N-Diisopropylethylamine): 3.0 - 4.0 equiv
-
Solvent: DMF (anhydrous) or DCM/DMF (4:1 ratio)
Step-by-Step Methodology:
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Add DIPEA (1.5 equiv) and HATU (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.
-
Amine Addition: Add the 3-(2,2-Difluoroethyl)-3-methylazetidine HCl salt (1.2 equiv) directly to the vessel.
-
Base Adjustment: Immediately add the remaining DIPEA (2.0–2.5 equiv). Crucial Step: The azetidine salt requires excess base to liberate the free amine. Ensure pH > 8 (check with wet pH paper).
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Experimental Workflow Diagram
Figure 2: Standardized workflow for HATU-mediated coupling of azetidine salts.
Handling & Stability
-
Hygroscopicity: Azetidine salts are notoriously hygroscopic. The 2,2-difluoroethyl group adds lipophilicity, but the salt form will still absorb water. Recommendation: Store in a desiccator at -20°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
-
Stability: The azetidine ring is strained but kinetically stable under standard coupling conditions (basic/neutral). Avoid strong Lewis acids (e.g., BBr₃) or extremely high temperatures (>120°C) for prolonged periods, which may trigger ring-opening polymerization.
-
Safety: Treat as a potential irritant. While specific toxicology data is limited, low molecular weight amines should be handled with standard PPE to prevent inhalation or skin contact.
References
-
Azetidines in Medicinal Chemistry
-
Fluorine in Drug Design
- Title: Fluorine in Medicinal Chemistry.
- Source:J. Med. Chem.
- Context: Foundational principles of using gem-difluoro groups to modulate pKa and metabolic stability (Bioisosterism).
-
Link: (General reference for Gem-Difluoro effect).
-
Patent Literature (Class Relevant)
-
General Synthesis of Azetidines
Sources
- 1. Compounds and compositions and methods of use - Patent US-10183012-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation - Patent US-6355631-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
